2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a sulfonyl group, and a decahydroquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the decahydroquinoline intermediate. This intermediate is then subjected to sulfonylation and chlorination reactions to introduce the sulfonyl and chloro groups, respectively. The final step involves the coupling of the sulfonylated decahydroquinoline with a chlorinated benzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzamides .
Scientific Research Applications
2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-5-[(1S)-1-HYDROXY-3-OXO-2H-ISOINDOL-1-YL]BENZENESULFONAMIDE: Shares a similar sulfonamide structure but differs in the presence of an isoindole moiety.
4-CHLORO-N-(4,5-DIHYDRO-5-OXO-1H-1,2,4-TRIAZOL-3-YL)-5-METHYL-2-(R1-METHYLTHIO)BENZENESULFONAMIDE: Contains a triazolone ring and exhibits potential anticancer activity.
Uniqueness
2-CHLORO-5-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is unique due to its combination of a decahydroquinoline moiety with a sulfonyl and chlorinated benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C22H23ClN2O4S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-chloro-5-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)sulfonyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H23ClN2O4S/c23-19-11-10-16(14-18(19)22(27)24-15-6-2-1-3-7-15)30(28,29)25-13-12-21(26)17-8-4-5-9-20(17)25/h1-3,6-7,10-11,14,17,20H,4-5,8-9,12-13H2,(H,24,27) |
InChI Key |
ROOGAUYECSHAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.